2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid is a synthetic compound characterized by its difluoromethyl and pyrazole functional groups
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is known that difluoromethyl groups can enhance the biological activity of a compound by increasing its lipophilicity, which can improve its interaction with target proteins . The presence of the pyrazole ring, a common feature in many biologically active compounds, may also contribute to its mode of action .
Biochemical Pathways
Compounds containing difluoromethyl groups and pyrazole rings have been associated with various biological pathways, including inflammatory response and signal transduction .
Pharmacokinetics
The presence of the difluoromethyl group can potentially enhance the compound’s bioavailability by increasing its lipophilicity .
Result of Action
Compounds with similar structures have been associated with various biological effects, such as anti-inflammatory and antiviral activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions
Formation of Pyrazole Ring: : The synthesis typically begins with the preparation of the pyrazole ring. This can be achieved by reacting hydrazines with α,β-unsaturated carbonyl compounds in the presence of a base.
Introduction of Difluoromethyl Group: : The difluoromethyl group can be introduced through nucleophilic substitution reactions using difluoromethylating agents.
Esterification: : The propanoic acid moiety can be esterified from the respective alcohol using standard esterification techniques, often involving acidic catalysts.
Industrial Production Methods
For industrial-scale production, high-yield, cost-effective methods are crucial:
Batch Reactors: : Batch reactors can efficiently synthesize the compound under controlled conditions, optimizing temperature and pressure for high yields.
Continuous Flow Reactors: : These reactors provide constant production and are scalable, making them suitable for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, typically converting the difluoromethyl group to carboxylic acid derivatives.
Reduction: : Hydrogenation reactions can reduce the pyrazole ring, affecting its aromatic stability.
Substitution: : The compound can undergo electrophilic and nucleophilic substitution reactions, especially on the pyrazole ring.
Common Reagents and Conditions
Oxidation: : Often involves reagents like KMnO₄ or CrO₃ under acidic conditions.
Reduction: : Uses hydrogen gas in the presence of catalysts such as Pd/C.
Substitution: : Can involve halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products Formed
Oxidation: : Converts to difluoromethyl carboxylic acids.
Reduction: : Forms reduced pyrazole derivatives.
Substitution: : Yields various substituted pyrazole compounds.
Scientific Research Applications
Chemistry
Ligand Synthesis: : Used as a precursor in the synthesis of complex ligands for metal coordination studies.
Material Science: : Explored for creating new materials with specific electronic properties.
Biology
Enzyme Inhibition: : Acts as a potential enzyme inhibitor, useful in studying metabolic pathways.
Biomolecular Probes: : Serves as a probe in biochemical assays to study protein-ligand interactions.
Medicine
Drug Design: : Investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anti-cancer agents.
Industry
Agriculture: : Potential use in agrochemical formulations as an active ingredient for pest control.
Polymer Synthesis: : Explored for the development of specialty polymers with unique properties.
Comparison with Similar Compounds
2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid stands out due to its unique combination of functional groups:
Similar Compounds
2-[3-(trifluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid
2-[3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid
2-[3-(methyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid
Uniqueness
The presence of both difluoromethyl and pyrazole groups provides distinct chemical and physical properties, making it particularly valuable in diverse scientific research and industrial applications.
Properties
IUPAC Name |
2-[3-(difluoromethyl)-5-methylpyrazol-1-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2O2/c1-4-3-6(7(9)10)11-12(4)5(2)8(13)14/h3,5,7H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPDXUOHYXDFMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)C(=O)O)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.